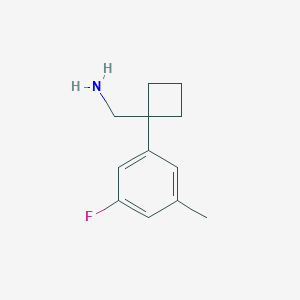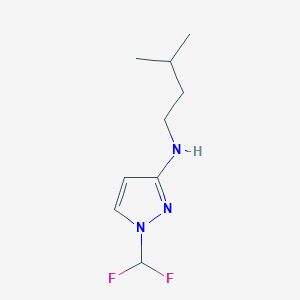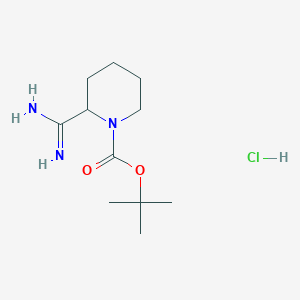![molecular formula C13H16FN3 B11731280 N-[(4-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11731280.png)
N-[(4-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a synthetic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a pyrazole ring, which is further substituted with an isopropyl group. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the reaction of 4-fluorobenzyl chloride with 1-(propan-2-yl)-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized pyrazole derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[(4-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
N-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-amine: Similar in structure but with a piperidine ring instead of a pyrazole ring.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Contains an indole nucleus and exhibits different biological activities.
Uniqueness
N-[(4-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its binding affinity to certain molecular targets, making it a valuable compound for research and therapeutic applications.
Propiedades
Fórmula molecular |
C13H16FN3 |
|---|---|
Peso molecular |
233.28 g/mol |
Nombre IUPAC |
N-[(4-fluorophenyl)methyl]-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C13H16FN3/c1-10(2)17-9-13(8-16-17)15-7-11-3-5-12(14)6-4-11/h3-6,8-10,15H,7H2,1-2H3 |
Clave InChI |
WZRPGLUFLUVGSO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=C(C=N1)NCC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11731217.png)
![butyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731228.png)
![4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol](/img/structure/B11731233.png)
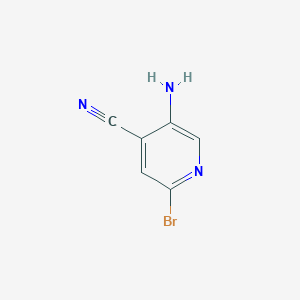
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(dimethylamino)ethyl]amine](/img/structure/B11731240.png)
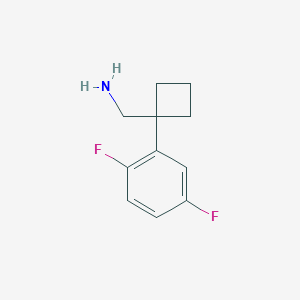
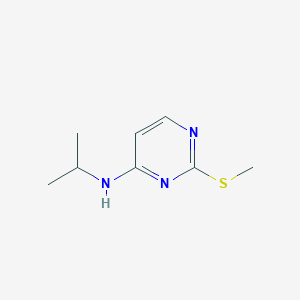
![1-Ethyl-N-[(1-ethyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11731263.png)
![4-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B11731265.png)
![4-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B11731266.png)
![1-{3-[2-(morpholin-4-yl)ethyl]-1H-1,2,4-triazol-5-yl}ethanamine](/img/structure/B11731268.png)
